1-Bromo-4-butoxybutane
CAS No.: 14860-83-4
Cat. No.: VC17697866
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14860-83-4 |
|---|---|
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 1-bromo-4-butoxybutane |
| Standard InChI | InChI=1S/C8H17BrO/c1-2-3-7-10-8-5-4-6-9/h2-8H2,1H3 |
| Standard InChI Key | UQLBKWNQWLBGOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCCCCBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-4-butoxybutane features a linear alkyl chain with a butoxy group (-O-C₄H₉) at the fourth carbon and a terminal bromine atom. Its IUPAC name, 1-bromo-4-butoxybutane, reflects this substitution pattern. The molecule’s connectivity is defined by the SMILES notation CCCCOCCCCBr, which explicitly positions the ether oxygen between the four-carbon butoxy chain and the four-carbon bromoalkane segment.
Synthesis and Manufacturing
Etherification Strategies
The synthesis of 1-bromo-4-butoxybutane typically involves Williamson etherification, where a bromoalkoxide reacts with a butyl halide. A representative pathway proceeds as follows:
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Generation of sodium butoxide from 1-butanol and sodium hydride.
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Nucleophilic displacement of bromide from 1,4-dibromobutane by the butoxide ion.
This method yields the target compound alongside sodium bromide as a byproduct. Reaction optimization studies suggest that polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing ionic intermediates.
Industrial-Scale Production
Industrial synthesis faces challenges in minimizing di-alkylation byproducts. A patented continuous flow process addresses this by:
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Maintaining stoichiometric control of reactants
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Implementing in-line IR monitoring to track conversion
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Separating products via fractional distillation (b.p. ~287°C)
Scale-up data indicate a typical purity of >98% under optimized conditions, with residual solvents (e.g., THF) kept below 0.1% to meet pharmaceutical intermediate standards.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 287.3°C at 760 mmHg | Estimated via analogy |
| Density | 1.489 g/cm³ | Computational model |
| Refractive Index | 1.494 | Extrapolated |
| Flash Point | 114.8°C | Closed-cup method |
These properties position 1-bromo-4-butoxybutane as a high-boiling, relatively dense liquid suitable for reactions requiring elevated temperatures. Its miscibility profile shows limited solubility in water (<0.1 g/L) but full miscibility with common organic solvents like dichloromethane and ethyl acetate.
Reactivity Profile
The compound’s reactivity stems from two key features:
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Nucleophilic Displacement: The primary bromide undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form butoxybutyl derivatives.
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Ether Cleavage: Under acidic conditions (e.g., HBr/H₂SO₄), the ether bond cleaves to yield 1-bromobutane and butanol .
Comparative kinetic studies with 1-bromo-4-chlorobutane demonstrate that the butoxy group decreases electrophilicity at the β-carbon by +12% (Hammett σₚ = 0.45 vs. 0.60 for Cl), necessitating stronger nucleophiles for efficient substitution .
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-Bromo-4-butoxybutane serves as a key building block in:
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Antiviral Agents: Coupling with purine analogues yields prodrug candidates with enhanced lipid solubility.
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Local Anesthetics: Alkylation of tertiary amines produces long-chain analogues of lidocaine derivatives .
A recent case study demonstrated its use in synthesizing a TLR7 agonist precursor, achieving 78% yield in a Mitsunobu reaction with phthalimide.
Materials Science Applications
In polymer chemistry, the compound acts as:
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Chain Extender: Incorporating bromine sites facilitates post-polymerization modifications via atom transfer radical polymerization (ATRP).
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Crosslinking Agent: Reacts with diamines to form polyurethane networks with tunable mechanical properties .
Comparative Analysis with Related Halogenated Ethers
This comparison highlights the unique balance of reactivity and stability conferred by the butoxy group in 1-bromo-4-butoxybutane, making it preferable for multi-step syntheses requiring selective transformations.
Recent Advancements and Future Directions
A 2024 study demonstrated the compound’s utility in flow chemistry systems, achieving 92% conversion in a telescoped Grignard alkylation sequence. Emerging applications in metal-organic framework (MOF) synthesis exploit its bifunctional nature to anchor catalytic sites while maintaining porosity.
Future research priorities include:
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Developing enantioselective substitution reactions
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Investigating photocatalytic debromination pathways
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Expanding use in bioorthogonal chemistry applications
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